molecular formula C21H22F6NO3P B116181 Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester CAS No. 145430-08-6

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester

Cat. No. B116181
M. Wt: 481.4 g/mol
InChI Key: RXYZJSFQYLLONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as TFPAM-13, and it belongs to a class of chemicals called phosphonate esters. TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of TFPAM-13 is not fully understood, but it is believed to involve the binding of the phosphonate ester group to the active site of the enzyme. This binding disrupts the normal function of the enzyme, leading to inhibition of its activity.

Biochemical And Physiological Effects

TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of protein-protein interactions. These effects make it a valuable tool for studying the function of various cellular pathways and processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TFPAM-13 in lab experiments is its potency as an enzyme inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of TFPAM-13 is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on TFPAM-13. One area of interest is the development of more specific inhibitors based on the structure of TFPAM-13. Another potential direction is the use of TFPAM-13 in drug discovery, particularly for the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of TFPAM-13 and its potential for off-target effects.

Synthesis Methods

TFPAM-13 can be synthesized using a variety of methods, but the most common approach involves the reaction of diphenylphosphine with 3-methylbutyl 3,3,3-trifluoro-2-hydroxy-2-methylpropionate in the presence of trifluoroacetic acid. This reaction produces TFPAM-13 as a white crystalline solid, which can be purified using standard techniques.

Scientific Research Applications

TFPAM-13 has been used in a variety of scientific research applications, including studies of enzyme activity, protein structure, and drug discovery. This compound has been shown to be a potent inhibitor of a wide range of enzymes, including phosphatases and proteases. This makes it a valuable tool for studying the function of these enzymes and their potential as drug targets.

properties

CAS RN

145430-08-6

Product Name

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester

Molecular Formula

C21H22F6NO3P

Molecular Weight

481.4 g/mol

IUPAC Name

3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

InChI

InChI=1S/C21H22F6NO3P/c1-15(2)13-14-31-18(29)28-19(20(22,23)24,21(25,26)27)32(30,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,28,29)

InChI Key

RXYZJSFQYLLONF-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS RN

145430-08-6

synonyms

3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2- yl)carbamate

Origin of Product

United States

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